molecular formula C6H10ClN3O2 B3027227 (5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride CAS No. 1255717-89-5

(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Cat. No.: B3027227
CAS No.: 1255717-89-5
M. Wt: 191.61
InChI Key: YPFOTRUPJDITOG-UHFFFAOYSA-N
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Description

“(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” is a chemical compound that belongs to the class of organic compounds known as aminopyrazoles . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of aminopyrazole derivatives, such as “this compound”, involves various methods . These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The empirical formula is C6H10ClN3O2 and the molecular weight is 191.62 .


Chemical Reactions Analysis

Aminopyrazoles, such as “this compound”, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They react with various compounds to yield remarkable organic molecules with versatile functionalities .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . The SMILES string representation of the compound is NC1=CC©=NN1CC(O)=O.[H]Cl .

Scientific Research Applications

1. Coordination with Cobalt(II) and Copper(II)

  • Selective Coordination with Ligands: This compound has been studied for its role in forming novel ligand pyrazole derivatives and coordinating with cobalt(II) and copper(II) (Hadda et al., 2007).

2. Cyclisations with Electrophiles

  • Formation of Cyclic Products: It reacts with formyl and acetyl electrophiles, leading to the formation of interesting bicyclic heterocycles. The cyclisation outcomes are sensitive to reagents and acidity (Smyth et al., 2007).

3. Synthesis of Pyrazolo[1,5-a]pyrimidines

  • Regioselective Synthesis: This compound is involved in the synthesis of pyrazolo[1,5-a]pyrimidines, showing regioselectivity in the halomethylation process (Martins et al., 2009).

4. Anticancer Properties

  • Synthesis of Anticancer Compounds: Used in the synthesis of quadracyclic regioisomers showing potential as anticancer agents (Jose, 2017).

5. Multi-component Reaction Synthesis

  • Ionic Liquid Synthesis: Involved in a one-pot, four-component condensation in an ionic liquid for the synthesis of its derivatives (Xiao et al., 2011).

6. Prostaglandin Reductase Inhibition

  • Binding Interactions with Receptors: This compound, upon treatment, showed potential binding interactions with human prostaglandin reductase, suggesting inhibitory action (Nayak & Poojary, 2019).

7. Corrosion Inhibition

  • Steel Corrosion Inhibition: Pyrazole derivatives, including this compound, have been evaluated for their effectiveness in inhibiting steel corrosion in acidic environments (Herrag et al., 2007).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Aminopyrazoles, such as “(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride”, have a broad range of chemical and biological properties, making them promising functional reagents for the development of new drugs . They are highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-4-2-5(7)9(8-4)3-6(10)11;/h2H,3,7H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFOTRUPJDITOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-89-5
Record name 1H-Pyrazole-1-acetic acid, 5-amino-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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